molecular formula C13H20ClN3O4S B2624968 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine CAS No. 1585929-99-2

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

Cat. No. B2624968
CAS RN: 1585929-99-2
M. Wt: 349.83
InChI Key: QNMJELDMJUZLSC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine” is likely a derivative of piperidine.


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine” would be based on this basic piperidine structure, with additional functional groups attached.


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It’s likely that “1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine” would also participate in similar reactions.

Mechanism of Action

While the specific mechanism of action for “1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine” is not mentioned in the retrieved papers, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, it’s likely that “1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine” and similar compounds will continue to be a focus of future research.

properties

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-10(14)13-4-2-3-9-15(13)21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13H,2-4,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLLJYVDYSZIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

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